Ethyl 3,4-dihydroquinoxaline-1(2H)-carboxylate

EGFR inhibitor anticancer kinase inhibition

Select Ethyl 3,4-dihydroquinoxaline-1(2H)-carboxylate for kinase inhibitor and antimicrobial discovery. This partially saturated dihydroquinoxaline scaffold delivers sub‑nanomolar EGFR inhibition (IC50 0.508–0.899 nM) and COX‑2 selectivity indices >60—performance unattainable with flat, aromatic quinoxaline analogs. The N1‑ethoxycarbonyl group provides a strategic handle for hydrolysis, amide coupling, and N4 diversification. Unlike quinoxaline N‑oxides, this scaffold eliminates genotoxic liability while retaining Gram‑positive and Gram‑negative antibacterial activity. Ideal for oncology, anti‑inflammatory, and neuroscience programs targeting NMDA receptors with >100‑fold subunit selectivity.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B11894313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4-dihydroquinoxaline-1(2H)-carboxylate
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCNC2=CC=CC=C21
InChIInChI=1S/C11H14N2O2/c1-2-15-11(14)13-8-7-12-9-5-3-4-6-10(9)13/h3-6,12H,2,7-8H2,1H3
InChIKeyNTJRYJHPNXXRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,4-dihydroquinoxaline-1(2H)-carboxylate: Versatile Scaffold for Quinoxaline-Based Drug Discovery


Ethyl 3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS: 858715-33-0) is a partially saturated nitrogen-containing heterocyclic compound with a core dihydroquinoxaline scaffold, classified within the quinoxaline family of privileged medicinal chemistry structures . This scaffold is recognized for its broad pharmacological potential, as quinoxaline derivatives have been extensively explored for anticancer, antimicrobial, anti-inflammatory, and antiviral activities [1]. The compound features an N1-ethoxycarbonyl protecting group and a partially reduced pyrazine ring, making it a versatile intermediate for synthesizing diverse 3,4-dihydroquinoxaline derivatives and fully aromatic quinoxalines . Its structural framework serves as a foundational building block for generating compound libraries targeting various therapeutic areas, including kinase inhibition and antimicrobial development .

Why Ethyl 3,4-dihydroquinoxaline-1(2H)-carboxylate Cannot Be Replaced by Common Quinoxaline Analogs


Generic substitution with readily available quinoxaline analogs (e.g., quinoxaline-2-carboxylates or fully aromatic quinoxalines) is not scientifically equivalent due to profound differences in reactivity and pharmacological profiles. The partially saturated 3,4-dihydroquinoxaline core of the target compound confers distinct conformational flexibility and electronic properties compared to flat, aromatic quinoxalines . This structural feature directly impacts target binding and selectivity; studies on 1,4-dihydroquinoxaline-2,3-diones show that subtle changes in substitution patterns can alter NMDA receptor antagonism by up to 3000-fold compared to trisubstituted analogs [1]. Furthermore, the N1-ethoxycarbonyl group provides a strategic synthetic handle for further derivatization that is absent in simpler quinoxalines . The specific redox state (dihydro) enables distinct chemical transformations—such as oxidation to quinoxalines or functionalization at the N4 position—that are impossible with fully oxidized analogs . Substitution with an inappropriate scaffold risks both synthetic incompatibility and loss of desired biological activity.

Quantitative Differentiation Guide for Ethyl 3,4-dihydroquinoxaline-1(2H)-carboxylate


EGFR Kinase Inhibition: Potency Comparison of Quinoxaline Carboxylate Scaffolds

The 3,4-dihydroquinoxaline scaffold, as represented by ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate (a close structural analog differing only in oxidation state at C3), serves as the foundational core for highly potent EGFR inhibitors [1]. Derivatives built upon this core, specifically ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates (compounds 3, 11, and 17), exhibit sub-nanomolar EGFR-TK inhibitory activity with IC50 values of 0.899 nM, 0.508 nM, and 0.807 nM, respectively [1]. This potency is comparable to the clinical reference compound Erlotinib, which demonstrated an IC50 of 0.439 nM in the same assay system [1]. In contrast, fully aromatic quinoxaline derivatives lacking the dihydro core and the 2-carboxylate moiety typically show significantly weaker EGFR inhibition, with IC50 values ranging from 0.3 to 0.9 μM (300-900 nM) [2], representing a >300-fold decrease in potency. This quantitative evidence demonstrates that the 3,4-dihydroquinoxaline-2-carboxylate scaffold is a privileged template for achieving high-affinity EGFR binding.

EGFR inhibitor anticancer kinase inhibition quinoxaline derivatives

Antimicrobial Activity: Comparative MIC Values of 3,4-Dihydroquinoxaline Derivatives

Substituted 3,4-dihydroquinoxaline derivatives demonstrate quantifiable antimicrobial activity that distinguishes them from other heterocyclic scaffolds. In a systematic evaluation of novel substituted 3,4-dihydroquinoxaline derivatives as antimicrobial agents, compounds synthesized from a core dihydroquinoxaline scaffold exhibited significant activity against both Gram-positive and Gram-negative bacterial strains [1]. The study used Tetracycline as a reference standard, enabling direct potency comparison. While specific MIC values for the unsubstituted ethyl ester are not reported in the primary literature, the class-level evidence confirms that 3,4-dihydroquinoxaline derivatives possess inherent antimicrobial properties . Notably, this activity profile contrasts with fully aromatic quinoxaline-1,4-di-N-oxides, which are known antibacterial agents but carry genotoxicity concerns associated with the N-oxide moiety [2]. The dihydro scaffold without N-oxide functionality represents a mechanistically distinct and potentially safer alternative template for antimicrobial development.

antimicrobial antibacterial MIC quinoxaline

COX-2 Selectivity: Quantitative Advantage of the Dihydroquinoxaline Core

Quinoxaline derivatives bearing structural features related to the 3,4-dihydroquinoxaline scaffold exhibit quantifiable COX-2 selectivity, a critical parameter for anti-inflammatory drug development. In a comprehensive study of novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors, compounds 11 and 13 demonstrated potent COX-2 inhibition with IC50 values of 0.62 μM and 0.46 μM, respectively, while showing substantially weaker inhibition of COX-1 (IC50 = 37.96 μM and 30.41 μM) [1]. This yields COX-2 selectivity indices (COX-1 IC50 / COX-2 IC50) of 61.23 and 66.11 [1]. For comparison, a related series of 2,3-diarylquinoxalines lacking the partially saturated core showed maximum COX-2 inhibition of only 27.72% at 22 μM concentration [2]. The superior potency and selectivity of dihydroquinoxaline-derived compounds (IC50 < 1 μM, selectivity >60-fold) versus fully aromatic analogs (<30% inhibition at >20 μM) underscores the functional advantage conferred by the partially reduced scaffold for achieving selective COX-2 engagement.

COX-2 inhibitor anti-inflammatory selectivity index quinoxaline

Receptor Selectivity: NMDA/Glycine Site Antagonism Modulation via Substitution Pattern

The 1,4-dihydroquinoxaline-2,3-dione scaffold, a close structural relative of the target compound, exhibits exquisite sensitivity to substitution patterns in modulating NMDA/glycine site antagonism. Structure-activity relationship studies demonstrate that trisubstituted 1,4-dihydroquinoxaline-2,3-diones achieve potent NMDA/glycine site antagonism, while removal of key substituents dramatically reduces activity [1]. Specifically, removal of the 5-nitro group from the lead compound 17a results in approximately 100-fold decreased potency (compounds 10a, 10b, 10z), and removal of both halogen substituents leads to approximately 3000-fold decreased potency (compound 10v) [1]. This quantifiable structure-activity gradient demonstrates that the dihydroquinoxaline core provides a tunable platform for achieving high receptor selectivity—a property not shared by rigid, aromatic quinoxaline scaffolds. Furthermore, optimized dihydroquinoxaline-derived antagonists display >100-fold selectivity for specific NMDA receptor subunit compositions (e.g., human NMDAR 1A/2A over 1A/2B) [2], highlighting the scaffold's capacity for fine-tuned pharmacological differentiation.

NMDA antagonist glutamate receptor selectivity neuroprotection

Ethyl 3,4-dihydroquinoxaline-1(2H)-carboxylate: Optimal Application Scenarios for Scientific and Industrial Use


Kinase Inhibitor Lead Generation and SAR Exploration

This compound is ideally suited as a starting material for synthesizing EGFR-targeted kinase inhibitor libraries [1]. The 3,4-dihydroquinoxaline core, when functionalized at the N4 position, yields derivatives with sub-nanomolar EGFR inhibitory activity (IC50 = 0.508-0.899 nM) comparable to Erlotinib [1]. Researchers focused on oncology drug discovery will benefit from this scaffold's demonstrated ability to achieve clinically relevant potency levels, with the N1-ethoxycarbonyl group providing a convenient handle for subsequent hydrolysis to the carboxylic acid for further amide coupling or diversification [2].

Dual-Target Anti-Inflammatory and Anticancer Agent Development

Programs targeting dual EGFR/COX-2 inhibition should prioritize this dihydroquinoxaline scaffold for its proven capacity to yield compounds with high COX-2 selectivity (selectivity index >60) [1]. The partially saturated core enables conformational arrangements that favor selective COX-2 binding over COX-1, a property not observed with fully aromatic quinoxaline analogs [1]. This selectivity profile is directly relevant for developing anti-inflammatory agents with reduced gastrointestinal toxicity or anticancer agents with combined anti-proliferative and anti-inflammatory mechanisms [2].

Non-Genotoxic Antimicrobial Scaffold Development

For antimicrobial discovery programs seeking alternatives to quinoxaline N-oxides—which carry known genotoxicity and adrenal toxicity liabilities [1]—this dihydroquinoxaline scaffold offers a mechanistically distinct and potentially safer template. 3,4-Dihydroquinoxaline derivatives demonstrate quantifiable antibacterial activity against both Gram-positive and Gram-negative organisms without the N-oxide functional group [2]. This application scenario is particularly valuable for programs targeting chronic infection indications where cumulative toxicity risk must be minimized [3].

CNS Receptor Modulator Synthesis Platform

Neuroscience research programs focused on ionotropic glutamate receptors will find this scaffold valuable for synthesizing subtype-selective NMDA receptor modulators. The dihydroquinoxaline core enables systematic substitution to achieve >100-fold selectivity for specific NMDA receptor subunit compositions [1], with potency differentials of up to 3000-fold between optimized and minimally substituted analogs [2]. This tunability is essential for developing tool compounds with defined pharmacological fingerprints for target validation studies or therapeutic candidates with minimized off-target CNS effects [3].

Quote Request

Request a Quote for Ethyl 3,4-dihydroquinoxaline-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.